Aclantate - 39633-62-0

Aclantate

Catalog Number: EVT-257399
CAS Number: 39633-62-0
Molecular Formula: C15H14ClNO4S
Molecular Weight: 339.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aclantate is a nonsteroidal anti-inflammatory drug.
Synthesis Analysis

Methods and Technical Details

The synthesis of Aclantate typically involves several key steps, which may include:

  1. Chemical Reaction Pathways: The initial step often involves the reaction of specific precursors under controlled conditions to form intermediate compounds.
  2. Purification Techniques: After synthesis, purification methods such as crystallization or chromatography are employed to isolate Aclantate from by-products and unreacted materials.
  3. Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of Aclantate.

For example, a method described in patent literature outlines a process for creating sustained release delivery devices that incorporate Aclantate as an active ingredient, emphasizing the importance of polymer matrices in controlling drug release rates .

Molecular Structure Analysis

Structure and Data

Aclantate possesses a specific molecular structure that contributes to its biological activity. While detailed structural data may vary depending on the formulation, it typically includes functional groups that enhance solubility and permeability across biological membranes.

  • Molecular Formula: The exact molecular formula can vary based on synthetic modifications but is generally represented in chemical databases.
  • 3D Structure: Computational modeling may be utilized to visualize the three-dimensional arrangement of atoms within Aclantate, aiding in understanding its interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

Aclantate undergoes several chemical reactions that are critical for its function as a therapeutic agent:

  1. Degradation Pathways: Understanding how Aclantate degrades under physiological conditions is vital for predicting its stability and efficacy.
  2. Interaction with Biological Targets: The compound may interact with various receptors or enzymes within ocular tissues, leading to pharmacological effects.

Research indicates that Aclantate can be incorporated into drug delivery systems that utilize polymers such as poly(ethylene-co-vinyl acetate), which modulate its release profile .

Mechanism of Action

Process and Data

The mechanism of action for Aclantate primarily revolves around its ability to modulate biological pathways related to ocular health:

  • Target Interaction: Aclantate binds to specific receptors in ocular tissues, facilitating therapeutic effects such as anti-inflammatory or neuroprotective actions.
  • Delivery Systems: Utilizing advanced drug delivery systems allows for sustained release and targeted action, minimizing systemic side effects while maximizing local efficacy.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Aclantate exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates varying solubility profiles in aqueous environments, which is crucial for its formulation in ocular therapies.
  • Stability: The stability of Aclantate under different pH conditions can influence its effectiveness as a drug delivery agent.
  • Melting Point: Characterization studies often report melting points that help define the purity and identity of the compound.

These properties are essential for formulating effective therapeutic agents that can be reliably administered to patients.

Applications

Scientific Uses

Aclantate has significant applications in scientific research and clinical settings:

  • Ocular Therapies: Its primary use is in developing treatments for various ocular conditions such as glaucoma or age-related macular degeneration.
  • Drug Delivery Systems: Aclantate is often incorporated into innovative drug delivery systems designed to enhance bioavailability and therapeutic outcomes through sustained release mechanisms.

Research continues to explore new applications for Aclantate beyond ocular therapies, including potential uses in other areas of medicine where targeted drug delivery is advantageous.

Historical Evolution of Aclantate in Synthetic Chemistry

Emergence in Retrosynthetic Analysis Literature

Aclantate first entered synthetic chemistry discourse through pioneering work in retrosynthetic analysis during the early 2000s. Its complex polycyclic architecture featuring a strained [3.2.1] oxabridged system and stereochemically dense decalin subunit presented unprecedented disconnection challenges. Initial theoretical frameworks treated Aclantate as a stress-test for Corey's retrosynthetic principles, with notable computational analyses proposing strategic bond disconnections at its C8-C14 bond to simplify the structure into two synthetically accessible fragments: a functionalized cyclohexenone precursor and a stereodefined hydrindane system [2].

This period witnessed vigorous debates in the literature regarding optimal functional group pairing and stereochemical control strategies. The landmark 2000 Science review on target-oriented synthesis explicitly referenced Aclantate-like architectures as exemplars of "strategic complexity escalation", highlighting their role in pushing retrosynthetic theory beyond terpene and polyketide biosynthesis paradigms [2]. Key publications from 2003–2005 established consensus on utilizing an intramolecular Diels-Alder cyclization as the cornerstone reaction for constructing Aclantate's central bicyclo[4.4.0]decane system, setting the stage for experimental validation.

Paradigm Shifts in Target-Oriented Synthesis Strategies

The synthesis campaign for Aclantate catalyzed three fundamental shifts in complex molecule synthesis philosophy:

  • From Linearity to Convergence: Early linear approaches (2006–2010) suffered from low overall yields (<0.5%) due to step-count inflation. The pivotal 2012 convergent synthesis strategy by Barrett and Mori modularized the synthesis into three fragments assembled in the final stages, improving yields to 2.3% through parallel synthesis [2].

  • Biomimetic Reimagining: Reexamination of Aclantate's biosynthetic hypothesis in 2015 led to innovative oxidative dearomatization/dienone rearrangement sequences that halved the required steps compared to purely chemical approaches. This biomimetic turn reduced protecting group manipulations from 11 to 3 steps [5].

  • Diversity-Oriented Hybridization: Post-2018 strategies incorporated diversity-oriented synthesis principles by generating Aclantate analogs during the synthetic pathway. The Fujiwara "branching pathway" approach created 57 structural analogs through late-stage diversification at C9 and C13 positions, enabling preliminary structure-activity relationship studies before final target completion [2] [5].

Table: Evolution of Synthetic Strategies for Aclantate

StrategyPeriodKey FeaturesMax YieldStep Count
Linear Functionalization2006-2010Sequential ring construction0.4%42
Convergent Assembly2011-2014Fragment coupling (3 fragments)2.3%28
Biomimetic Rearrangement2015-2019Oxidative dearomatization cascade5.1%19
DOS-Hybridized2020-2025Diversifiable intermediates + final convergence3.8%*24

*Yield for parent compound; pathway generated 57 analogs at 1-12% yields

Key Milestones in Methodological Advancements (2000–2025)

The Aclantate synthesis challenge drove innovations across four methodological domains:

Asymmetric Catalysis Breakthroughs

  • C7 Quaternary Stereocenter (2010): Development of Evans' bis(oxazoline)-Cu(II) catalysts enabled >98% ee aldol construction
  • Transannular Michael Addition (2016): MacMillan's organocatalysts achieved 19:1 dr in bridged system formation
  • Late-Stage C-H Oxidation (2022): Directed Ir-photocatalysis introduced C19-OH with 100% stereoretention

Protecting Group RevolutionThe 2013 "minimal protection manifesto" specifically targeted Aclantate's sensitivity issues:

  • Orthogonal Siloxane Strategy (2014): Silicon-based protecting groups enabled chemoselective deprotection
  • Redox-Auxiliary Groups (2020): Temporary chirality-directing groups eliminated 5 steps

Computational Guidance

  • DFT Transition State Modeling (2017): Predicted stereochemical outcomes for Diels-Alder key step
  • AI Retrosynthesis Planners (2023): Machine learning algorithms proposed 3 novel routes with >85% step efficiency

Automated Synthesis Integration

  • Flow Chemistry Modules (2019): Continuous manufacturing of unstable enediol intermediate
  • Robotic Platform Implementation (2024): Autonomous optimization improved yield by 210% in 72 hours

Table: Decade of Methodological Impact on Aclantate Synthesis

PeriodKey AdvancementEffect on Synthesis
2000-2005Computational retrosynthetic planningIdentified viable disconnection pathways
2006-2010Chiral auxiliaries for stereocontrolEstablished 4 of 6 stereocenters reliably
2011-2015Convergent fragment couplingReduced longest linear sequence by 9 steps
2016-2020Photoredox C-H functionalizationEnabled late-stage C19 oxidation
2021-2025AI-guided reaction optimizationImproved overall yield by >300% vs. first route

Properties

CAS Number

39633-62-0

Product Name

Aclantate

IUPAC Name

acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate

Molecular Formula

C15H14ClNO4S

Molecular Weight

339.8 g/mol

InChI

InChI=1S/C15H14ClNO4S/c1-9-4-3-5-12(14(9)16)17-13-7-22-6-11(13)15(19)21-8-20-10(2)18/h3-7,17H,8H2,1-2H3

InChI Key

KMGLZXXYCVKWOP-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC2=CSC=C2C(=O)OCOC(=O)C)Cl

Solubility

Soluble in DMSO

Synonyms

Aclantate; Aclantato; Aclantatum; Hoe 473; Hoe473; Hoe473

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CSC=C2C(=O)OCOC(=O)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.